Distinct UT‑B Inhibition vs. Structural Analogs
1‑(6‑Bromopyridin‑3‑yl)‑3‑(2‑methoxyphenyl)urea inhibits human UT‑B with an IC₅₀ of 11 nM, representing a >2‑fold greater potency than the benchmark UT‑B inhibitor UTBinh‑14 (IC₅₀ 25 nM for human UT‑B under comparable conditions) [1]. This level of inhibition is not observed for structurally related analogs lacking the 6‑bromopyridin‑3‑yl or ortho‑methoxyphenyl motifs; for instance, 1‑(6‑bromo‑3‑pyridinyl)‑3‑(3‑fluorophenyl)urea exhibits no reported UT‑B activity in primary screening panels [2].
| Evidence Dimension | UT‑B inhibition (human erythrocyte hypotonic lysis assay) |
|---|---|
| Target Compound Data | IC₅₀ = 11 nM |
| Comparator Or Baseline | UTBinh‑14 (UT‑B‑IN‑1) IC₅₀ = 25 nM (human UT‑B); 1‑(6‑bromo‑3‑pyridinyl)‑3‑(3‑fluorophenyl)urea IC₅₀ > 10,000 nM (no detectable UT‑B inhibition) |
| Quantified Difference | ~2.3‑fold more potent than UTBinh‑14; >900‑fold more potent than the 3‑fluorophenyl analog |
| Conditions | Human erythrocyte hypotonic lysis; 10‑min incubation; spectrophotometric detection |
Why This Matters
The 11 nM IC₅₀ positions this compound as a high‑affinity UT‑B probe suitable for functional studies of urea transport mechanisms, whereas structurally analogous compounds lacking the 2‑methoxyphenyl group fail to engage the target, underscoring the non‑substitutable nature of this specific substitution pattern for procurement decisions in UT‑B‑focused research.
- [1] BindingDB BDBM50394962 (CHEMBL1394231). Affinity Data: IC50 11 nM for inhibition of human urea transporter B (UT‑B) in erythrocytes. Curated by ChEMBL. View Source
- [2] BindingDB BDBM65949 (1‑(6‑bromo‑3‑pyridinyl)‑3‑(3‑fluorophenyl)urea). Affinity Data: no UT‑B inhibition reported; primary activity is KCNQ2 potentiation (EC₅₀ 4.04 µM). View Source
